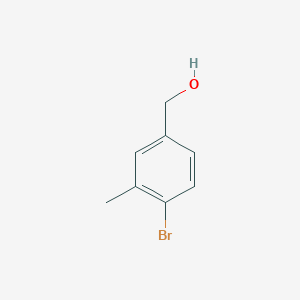

(4-Bromo-3-methylphenyl)methanol

Description

Significance of Aryl Halides and Substituted Benzylic Alcohols in Organic Synthesis

Aryl halides and substituted benzylic alcohols are fundamental building blocks in the toolkit of synthetic organic chemists. Aryl halides, such as the bromo-substituent in (4-Bromo-3-methylphenyl)methanol, are particularly important for their ability to participate in a variety of cross-coupling reactions. organic-chemistry.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org Seminal reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, and the Sonogashira coupling, which couples a terminal alkyne with an organohalide, have become indispensable for the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide allows for the introduction of a wide range of substituents, making it a key functional group for molecular diversification.

Substituted benzylic alcohols are also highly valued synthetic intermediates. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, ethers, and esters. organic-chemistry.org Furthermore, the benzylic position is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions. acs.org Recent advances in C-H functionalization have further enhanced the utility of benzylic alcohols, enabling direct modification of the carbon-hydrogen bonds on the aromatic ring, a process that offers a more atom-economical and efficient route to functionalized molecules. acs.orgacs.org

Historical Context of this compound Synthesis and Reactivity Studies

The synthesis of substituted aromatic compounds has a long history, with early methods often relying on classical electrophilic aromatic substitution reactions. For instance, the bromination of aromatic compounds has been a standard procedure for many years. google.com The synthesis of benzylic alcohols has traditionally been achieved through the reduction of the corresponding carboxylic acids or aldehydes. chemicalbook.com For example, this compound can be synthesized by the reduction of 3-bromo-4-methylbenzoic acid using reagents like borane-tetrahydrofuran (B86392) complex. chemicalbook.com Another established method involves the reaction of an organometallic reagent, such as a Grignard reagent, with the corresponding aldehyde.

The study of the reactivity of molecules like this compound has evolved significantly with the development of new catalytic systems. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the way chemists approach the synthesis of complex molecules containing aryl halide moieties. The first Suzuki-Miyaura cross-coupling reaction was reported in 1981, providing a powerful tool for forming carbon-carbon bonds under relatively mild conditions. libretexts.org Similarly, the Sonogashira coupling, developed in the 1970s, opened up new avenues for the synthesis of arylalkynes. libretexts.org These foundational reactions laid the groundwork for understanding and exploiting the reactivity of the aryl bromide in this compound.

Current Research Landscape and Emerging Applications of this compound

Current research continues to leverage the unique combination of functional groups in this compound for the synthesis of novel compounds with diverse applications. A significant area of focus is medicinal chemistry, where this compound and its derivatives serve as key intermediates in the preparation of biologically active molecules. For example, ortho-substituted anilines, which can be synthesized from precursors like this compound, are important structural motifs in various pharmacologically active compounds, including glucocorticoid receptor modulators. rsc.org The bromo-substituent allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of structure-activity relationships.

The versatility of this compound also extends to the synthesis of functional materials. The ability to introduce different functional groups through both the aryl bromide and the benzylic alcohol moieties makes it a valuable building block for creating molecules with specific electronic or optical properties. For instance, derivatives of this compound have been used as intermediates in the synthesis of dyes. researchgate.net Furthermore, the core structure is relevant to the development of fungicides and other agrochemicals. chemicalbook.com

Table 2: Examples of Research Applications of this compound Derivatives

| Application Area | Example of Use | Reference |

| Medicinal Chemistry | Intermediate for the synthesis of glucocorticoid receptor modulators. | rsc.org |

| Materials Science | Precursor for the synthesis of dyes. | researchgate.net |

| Agrochemicals | Building block for potential fungicides. | chemicalbook.com |

Overview of Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry has introduced a range of advanced strategies for the synthesis and functionalization of molecules like this compound, often focusing on catalytic and more efficient methods.

Catalytic C-H Functionalization: A significant advancement is the direct functionalization of C-H bonds. Catalytic methods using transition metals like ruthenium or copper can selectively activate and modify the C-H bonds of the aromatic ring or the benzylic position of alcohols. acs.orgchemrxiv.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes.

Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira reactions remain central to the derivatization of this compound. wikipedia.orgorganic-chemistry.org Modern advancements in these reactions include the development of more active and stable catalysts, the use of milder reaction conditions, and the expansion of the substrate scope. rsc.orgthalesnano.com For instance, palladium-catalyzed Suzuki-Miyaura coupling can be used to introduce a wide variety of aryl and heteroaryl groups at the 4-position of the phenyl ring.

Synthesis via Reduction and Grignard Reactions: While traditional methods, they continue to be refined. The reduction of the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde (B1279091), with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) is a common and efficient route to this compound. chemicalbook.com Similarly, the addition of a methylmagnesium bromide Grignard reagent to 4-bromobenzaldehyde (B125591) provides a pathway to the related 1-(4-bromophenyl)ethanol, which can be a precursor to other derivatives. chemicalbook.com

Table 3: Comparison of Synthetic Routes to this compound and its Derivatives

| Synthetic Method | Starting Material | Key Reagents | Product | Reference |

| Reduction | 3-Bromo-4-methylbenzoic acid | Borane-THF complex | This compound | chemicalbook.com |

| Reduction | 4-Bromo-3-methylbenzaldehyde | Sodium borohydride, Methanol | This compound | chemicalbook.com |

| Grignard Reaction | 4-Bromo-3-methylbenzaldehyde | Methyl magnesium bromide | 1-(4-Bromo-3-methylphenyl)ethanol | chemicalbook.com |

| Suzuki-Miyaura Coupling | This compound derivative | Arylboronic acid, Palladium catalyst, Base | Biaryl derivative | rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSHHYYUASJVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450863 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-89-2 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-3-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methylphenyl Methanol

De Novo Synthesis Approaches

De novo synthesis provides direct access to the target molecule from readily available starting materials. These methods are often preferred for their efficiency and atom economy.

Catalytic Reduction of 4-Bromo-3-methylbenzamide (B61047)

The conversion of amides to alcohols is a challenging transformation, as the typical outcome of amide reduction is the corresponding amine. While catalytic hydrogenation is a powerful tool for many reductions, its application for the direct, selective reduction of a benzamide (B126) to a benzyl (B1604629) alcohol is not a commonly reported or standard synthetic route. Literature searches for a specific catalytic reduction of 4-bromo-3-methylbenzamide to (4-bromo-3-methylphenyl)methanol did not yield established procedures, suggesting this is not a conventional pathway for the synthesis of this particular compound.

Reduction of 4-Bromo-3-methylbenzaldehyde (B1279091)

A more common and direct route to this compound is the reduction of the corresponding aldehyde, 4-bromo-3-methylbenzaldehyde. This transformation can be effectively carried out using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being the most prevalent.

Sodium Borohydride (NaBH₄) Reduction in Methanol (B129727)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones. In a protic solvent like methanol or ethanol (B145695), it efficiently converts the aldehyde to the corresponding primary alcohol. A documented procedure involves the treatment of 4-bromo-3-methylbenzaldehyde with sodium borohydride in a solvent mixture of tetrahydrofuran (B95107) and ethanol at room temperature, which yields the desired this compound. google.com The reaction is typically straightforward and offers good yields. Another related process describes the reduction of the corresponding ester, methyl 4-bromo-3-methylbenzoate, using a suspension of sodium borohydride in a mixture of tetrahydrofuran (THF) and methanol at elevated temperatures (65 °C), resulting in an excellent yield of the benzyl alcohol. uib.no

Comparative Analysis of Reducing Agents and Conditions for Benzylic Alcohol Formation

The choice between sodium borohydride and lithium aluminum hydride for the synthesis of benzylic alcohols from their corresponding aldehydes is dictated by several factors, including the presence of other functional groups, safety considerations, and desired reaction conditions.

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Mild and selective | Highly reactive and powerful |

| Substrate Scope | Reduces aldehydes and ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides, etc. |

| Solvents | Protic solvents (e.g., methanol, ethanol) | Aprotic solvents (e.g., diethyl ether, THF) |

| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric |

| Side Reactions | Generally clean for aldehyde reduction | Can cause side reactions like debromination with certain substrates illinois.edu |

| Workup | Simple aqueous workup | Careful quenching with water and/or acid is required |

For the specific synthesis of this compound from its aldehyde, NaBH₄ offers a more chemoselective and safer option, minimizing the risk of side reactions. LiAlH₄, while effective, requires more stringent anhydrous conditions and carries the potential for loss of the bromine substituent.

Multi-Step Synthesis via Intermediate Derivatization

An alternative and well-documented route to this compound involves a multi-step synthesis starting from 4-bromo-3-methylbenzoic acid. This method proceeds through the formation of an ester intermediate, which is then reduced.

A typical procedure is as follows:

Esterification: 4-Bromo-3-methylbenzoic acid is first converted to its methyl ester. This can be achieved by refluxing the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with methanol. googleapis.com

Reduction: The resulting methyl 4-bromo-3-methylbenzoate is subsequently reduced to this compound. Due to the lower reactivity of esters compared to aldehydes, a strong reducing agent is required for this step. Lithium aluminum hydride (LiAlH₄) is commonly used, typically in an anhydrous solvent like THF at reduced temperatures to control the reaction's exothermicity. googleapis.com

This two-step approach, while longer, can be advantageous if the starting material is the more readily available carboxylic acid.

Regioselective Synthesis and Isomer Control

In the synthesis of substituted aromatic compounds like this compound, controlling the position of substituents (regioselectivity) is paramount to avoid the formation of unwanted isomers and byproducts.

Strategies for Benzylic Bromination vs. Aromatic Bromination

When a substrate contains both an aromatic ring and a benzylic position (a carbon atom attached to the ring), the conditions of bromination determine where the bromine atom will be added. masterorganicchemistry.com

Aromatic Bromination: This is an electrophilic aromatic substitution reaction. It occurs when treating an aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). quora.com The catalyst polarizes the Br-Br bond, making one bromine atom strongly electrophilic and susceptible to attack by the electron-rich aromatic ring.

Benzylic Bromination: This reaction proceeds via a free-radical mechanism. chemistrysteps.com It is favored when using reagents like N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like AIBN or benzoyl peroxide. quora.comlibretexts.org The benzylic C-H bonds are relatively weak and susceptible to abstraction by a bromine radical, forming a resonance-stabilized benzylic radical, which then reacts with Br₂ to form the benzyl bromide. masterorganicchemistry.comchemistrysteps.comlibretexts.org The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to any potential double bonds. chemistrysteps.com

The choice between these two strategies is crucial for directing the synthesis towards the desired product. For instance, to synthesize this compound, aromatic bromination of m-cresol (B1676322) followed by other steps would be one route, whereas benzylic bromination of 4-bromo-3-methyltoluene would yield a different intermediate, 1-(bromomethyl)-4-bromo-3-methylbenzene.

| Reaction Type | Reagents | Position of Bromination | Mechanism |

| Aromatic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Aromatic Ring | Electrophilic Aromatic Substitution |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light (hν) or Radical Initiator | Benzylic Carbon | Free Radical |

Use of CBr₄/PPh₃ in Dichloromethane (B109758) for Benzylic Bromination

The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) is known as the Appel reaction reagent. beilstein-journals.orgsciforum.net It is primarily used for the conversion of alcohols to alkyl bromides. beilstein-journals.orgsciforum.netsciforum.net In the context of benzylic systems, it can efficiently transform a benzyl alcohol into a benzyl bromide. researchgate.net The reaction is typically carried out in an organic solvent like dichloromethane. beilstein-journals.org The mechanism involves the formation of a phosphonium (B103445) salt intermediate, which then facilitates the nucleophilic substitution of the hydroxyl group by a bromide ion. researchgate.net While highly effective, this method is used to functionalize an existing alcohol group rather than directly brominating a benzylic C-H bond. researchgate.net

Minimization and Analysis of Dibrominated Byproducts

A common issue in aromatic bromination is the formation of poly-brominated byproducts. For example, during the synthesis of 4-bromo-3-methylanisole (B1266121) from 3-methylanisole (B1663972), dibrominated impurities can be formed. google.com An improved method to substantially reduce these byproducts involves a vapor-phase reaction. google.comgoogleapis.com

In this process, 3-methylanisole is vaporized under reduced pressure (e.g., 50 mm Hg) and heated. google.comgoogleapis.com Bromine vapor is then introduced into the reaction zone and commingled with the anisole (B1667542) vapor. google.com Maintaining the mixed vapors in the gas phase at a controlled temperature (e.g., less than 100°C) allows for the selective formation of the mono-brominated product, 4-bromo-3-alkylanisole, with almost no dibrominated impurity. google.comgoogleapis.com This technique offers a significant advantage over traditional liquid-phase brominations, which often lead to a less pure product mixture.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. Several strategies can be applied to the synthesis of this compound and related compounds.

Greener Reagents and Solvents: Conventional bromination methods often use toxic reagents like CBr₄ and chlorinated solvents like chloroform (B151607) and dichloromethane. researchgate.net A greener alternative for the bromination of benzylic alcohols is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in a more environmentally friendly solvent like tetrahydrofuran (THF). researchgate.netresearchgate.net This approach has been shown to be effective for a wide range of substrates. researchgate.net

Use of Water as a Reaction Medium: Water is an attractive green solvent. mdpi.com N-halosuccinimide mediated halogenations of tertiary benzyl alcohols have been successfully carried out in aqueous media, with the reaction efficiency significantly improved by the addition of a surfactant. mdpi.com

Catalytic Processes: The development of catalytic methods reduces waste by using small amounts of a catalyst that can be recycled, instead of stoichiometric reagents. Iron-catalyzed etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent, represents a sustainable approach for synthesizing related ethers, producing only water as a byproduct. acs.org

Photocatalysis and Electro-synthesis: Visible light-induced photocatalysis offers a method for the decarboxylative hydroxylation of carboxylic acids to alcohols using molecular oxygen as a green oxidant under mild conditions. organic-chemistry.org Additionally, electrochemical methods are being developed for sustainable synthesis. youtube.com For instance, the electrochemical bromination of biomass-derived methyl levulinate using non-toxic ammonium (B1175870) bromide as the bromine source demonstrates a promising green alternative to using hazardous elemental bromine. wur.nl

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Biocatalytic Pathways and Optimization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, functioning under mild conditions, can lead to products with high purity, reducing the need for extensive purification steps.

The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. mdpi.com Kinetic resolution is a widely used method for separating racemic mixtures, and lipases are among the most effective biocatalysts for this purpose. mdpi.com Lipase B from Candida antarctica (CAL-B) is a particularly robust and versatile enzyme known for its ability to catalyze the stereoselective acylation of alcohols. mdpi.comnih.gov

Table 1: Hypothetical Kinetic Resolution of (±)-(4-Bromo-3-methylphenyl)methanol using CAL-B

| Time (hours) | Substrate Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Enantiomeric Excess of (R)-ester (%) |

| 1 | 15 | 17.6 | 98.2 |

| 2 | 30 | 42.9 | 97.5 |

| 4 | 45 | 81.8 | 96.3 |

| 6 | 50 | >99 | 95.0 |

| 8 | 52 | >99 | 92.3 |

| Note: This data is illustrative, based on typical CAL-B kinetic resolutions of secondary alcohols, to demonstrate the principle of achieving high enantiomeric excess for the remaining alcohol at approximately 50% conversion. |

Flow Chemistry and Continuous-Flow Synthesis

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in the chemical and pharmaceutical industries. mt.comnih.gov It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offering significant advantages over traditional batch processing. mdpi.comyoutube.com This approach allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and product quality. nih.govscielo.br The application of flow chemistry is particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgmdpi.com

One of the primary drivers for adopting continuous-flow synthesis is the potential for significantly higher throughput and more streamlined regulatory compliance. beilstein-journals.org Flow reactors operate continuously, meaning that increasing production volume is a matter of running the system for a longer duration, rather than scaling up the size of reaction vessels, which can be problematic. youtube.com This "scaling-out" or "numbering-up" approach simplifies the transition from laboratory-scale development to industrial production. nih.gov

The enhanced control and automation inherent in flow systems lead to highly consistent and reproducible product quality, which is a major advantage for regulatory compliance in the pharmaceutical industry. chemicalindustryjournal.co.uk Real-time monitoring and process analytical technology (PAT) can be integrated directly into the flow path, allowing for immediate detection of any deviations from the desired process parameters. mt.combeilstein-journals.org This level of control and data logging facilitates adherence to the strict manufacturing standards required for APIs. Furthermore, the reduced reaction volumes and enhanced heat transfer significantly improve the safety profile of many chemical transformations, especially for highly exothermic or hazardous reactions. mt.comacs.org

Table 2: Comparison of Batch vs. Continuous-Flow Processing for API Synthesis

| Parameter | Batch Processing | Continuous-Flow Processing |

| Scalability | Complex, requires re-optimization | Simpler, achieved by longer run times or numbering-up. youtube.com |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio. scielo.br |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes. mt.com |

| Process Control | Less precise, potential for hotspots/inconsistent mixing | Precise control over temperature, mixing, and residence time. nih.gov |

| Throughput | Limited by vessel size and cycle time | High, continuous production. mdpi.com |

| Regulatory | Extensive testing of final batch required | Facilitated by real-time monitoring and process consistency. beilstein-journals.org |

Despite its numerous advantages, the implementation of continuous-flow synthesis is not without its challenges. One significant hurdle is the recovery and reuse of catalysts. In many syntheses, including potential routes to this compound, catalysts are essential. In flow chemistry, using heterogeneous (solid-supported) catalysts is often preferred as they can be packed into a column or reactor bed, allowing the reaction mixture to flow through while the catalyst remains in place. researchgate.net This setup simplifies product purification and allows for catalyst reuse over extended periods. researchgate.net However, challenges such as catalyst leaching, deactivation, or mechanical instability can arise. researchgate.net The handling of solids, whether as reagents, products, or catalysts, can also lead to clogging and pressure issues within the narrow channels of a flow reactor. researchgate.net

Another practical challenge is the availability and consistent supply of precursors. For the synthesis of this compound, a key precursor is m-cresol or a related derivative like 3-methylbenzoic acid. chemicalbook.comchemicalbook.com Establishing a continuous manufacturing process requires a reliable and uninterrupted supply of starting materials that meet stringent purity specifications. Any variability in the precursor quality can disrupt the steady-state operation of the flow system and impact the final product's purity, necessitating robust incoming material inspection and potentially pre-purification steps.

Chemical Reactivity and Transformations of 4 Bromo 3 Methylphenyl Methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality is a key site for various transformations, including oxidation, etherification, esterification, and derivatization to carbamates.

The benzylic alcohol group of (4-Bromo-3-methylphenyl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation. libretexts.org It is a milder form of chromic acid that typically halts the oxidation of a primary alcohol at the aldehyde stage. libretexts.org The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to form the carbon-oxygen double bond of the aldehyde. libretexts.org

In a typical procedure, this compound is reacted with PCC in a suitable solvent, such as dichloromethane (B109758) (DCM), at room temperature. The reaction is generally efficient, providing the desired 4-Bromo-3-methylbenzaldehyde (B1279091) in good yield. chemicalbook.com

Table 1: PCC Oxidation of this compound Analogue

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 1-(4-bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate (PCC) | Dichloromethane | 4'-Bromo-3'-methylacetophenone | 87% | chemicalbook.com |

Note: This table shows the oxidation of a secondary alcohol analogue to a ketone using PCC, illustrating the reagent's effectiveness in this type of transformation. The oxidation of the primary alcohol, this compound, would similarly yield the corresponding aldehyde.

To achieve the complete oxidation of the alcohol group to a carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly employed for this purpose. These powerful oxidants will convert the primary alcohol, this compound, directly to 4-bromo-3-methylbenzoic acid. sigmaaldrich.combldpharm.comsynquestlabs.comtcichemicals.com Alternatively, the intermediate aldehyde, 4-bromo-3-methylbenzaldehyde, can also be oxidized to the same carboxylic acid.

The resulting 4-bromo-3-methylbenzoic acid is a useful building block itself and can be used in the preparation of further derivatives like acyl chlorides or esters. sigmaaldrich.com

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification typically proceeds via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the corresponding ether. A variety of methods exist for the etherification of alcohols, including reactions catalyzed by zinc or copper salts. organic-chemistry.org

Esterification can be accomplished through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. A more common and often higher-yielding method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct.

Carbamates are functional groups with the structure -O-C(=O)N-. They are significant in medicinal chemistry and can be synthesized from alcohols. nih.gov this compound can be converted to a carbamate (B1207046) by reacting it with an isocyanate (R-N=C=O). In this reaction, the oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the carbamate linkage. Another approach involves the reaction of the alcohol with a carbamoyl (B1232498) chloride in the presence of a base. Modern methods for carbamate synthesis include tin-catalyzed transcarbamoylation or one-pot reactions using carbonylimidazolide. organic-chemistry.org

Oxidation Reactions

Reactions at the Bromine Atom (Aryl Halide Reactivity)

The bromine atom on the aromatic ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis.

Examples of such transformations include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a common method for synthesizing biaryl compounds. nih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to generate a substituted alkyne.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, yielding an aniline (B41778) derivative.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the 4-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations.

Nucleophilic Substitution Reactions

The hydroxyl group of benzylic alcohols like this compound can participate in nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group (OH-), but it can be activated to facilitate its displacement by a nucleophile. libretexts.org

One common method is acid catalysis, where protonation of the hydroxyl group forms an oxonium ion, creating a much better leaving group (H2O). libretexts.org Secondary benzylic alcohols can then proceed through an S_N_1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, or an S_N_2 mechanism. libretexts.orgucalgary.ca Various catalysts, including Lewis acids like B(C₆F₅)₃, iodine, and proton-exchanged montmorillonite (B579905) clays, can facilitate the direct substitution of the benzylic hydroxyl group with a range of carbon, nitrogen, and sulfur nucleophiles under mild conditions. rsc.orgthieme-connect.comacs.org

A prominent example of a nucleophilic substitution involving an alcohol is the Williamson ether synthesis. In this S_N_2 reaction, the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. masterorganicchemistry.comlibretexts.org This alkoxide can then react with an alkyl halide to form an ether. For instance, this compound can be converted to its corresponding alkoxide and reacted with an alkyl halide like iodomethane (B122720) to yield (4-bromo-3-methylphenyl)(methoxy)methane. masterorganicchemistry.comlibretexts.org

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Acid Catalyst (e.g., B(C₆F₅)₃, Iodine) | Ether |

| This compound | Thiol (R-SH) | Lewis Acid Catalyst | Thioether |

| This compound Sodium Salt | Alkyl Halide (R-X) | Williamson Ether Synthesis | Ether |

Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring of this compound is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds by reacting an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orggoogle.com The bromine atom in this compound makes it a suitable substrate for this transformation, allowing for the generation of complex biaryl structures which are significant in medicinal chemistry and materials science. google.comrsc.org The reaction is valued for its mild conditions and tolerance of various functional groups. google.com

For example, coupling this compound with a substituted phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ and a base like potassium phosphate (B84403) (K₃PO₄), would yield a substituted biphenylmethanol derivative. youtube.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govbyjus.com this compound can serve as the aryl bromide component, reacting with various terminal alkynes to produce 4-alkynyl-substituted benzylic alcohols. These products are valuable intermediates in the synthesis of more complex molecules, including heterocycles. libretexts.orgbyjus.com

Reaction conditions can be optimized, and newer protocols sometimes allow the reaction to proceed at room temperature and without the copper co-catalyst. libretexts.orgnih.gov

Table 3: Representative Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | (3-Methyl-4-(phenylethynyl)phenyl)methanol |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | (3-Methyl-4-((trimethylsilyl)ethynyl)phenyl)methanol |

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. libretexts.orgucalgary.ca This reaction forms a substituted alkene and is a key method for C-C bond formation. libretexts.org The aryl bromide moiety of this compound can react with various alkenes, such as styrene (B11656) or acrylates, to yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. khanacademy.org The reaction typically proceeds with high regioselectivity for arylation at the less substituted carbon of the alkene double bond and generally results in the E-isomer (trans). ucalgary.cakhanacademy.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. tandfonline.com

Table 4: Representative Heck Reaction

| Aryl Halide | Alkene | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Triethylamine | Substituted Stilbene |

| This compound | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Triethylamine | Substituted Cinnamate |

Reactions Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is a benzylic position, making its C-H bonds weaker than typical alkyl C-H bonds and thus susceptible to specific functionalization reactions.

The benzylic methyl group of this compound can undergo functionalization through oxidation or radical halogenation.

Benzylic Oxidation: Strong oxidizing agents, such as hot, concentrated potassium permanganate (KMnO₄), can oxidize a benzylic methyl group. masterorganicchemistry.com This aggressive oxidation breaks all the benzylic C-H bonds and converts the methyl group into a carboxylic acid. masterorganicchemistry.com Thus, treatment of this compound with hot KMnO₄ would be expected to oxidize both the benzylic alcohol and the benzylic methyl group, ultimately yielding 4-bromoisophthalic acid after an acidic workup. More controlled oxidation of the methyl group is also possible. For instance, iron-catalyzed aerobic oxidation can convert benzylic methylenes into ketones. rsc.orgrsc.org

Benzylic Bromination: Free radical bromination at the benzylic position can be achieved selectively using N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide. youtube.com This reaction, known as the Wohl-Ziegler reaction, is highly selective for the weaker benzylic C-H bonds. masterorganicchemistry.comoregonstate.edu Applying this to this compound would replace one of the hydrogens on the methyl group with a bromine atom, yielding (4-bromo-3-(bromomethyl)phenyl)methanol. This introduces a new reactive handle for further synthetic transformations, such as nucleophilic substitutions.

Table 5: Examples of Benzylic Functionalization

| Reaction Type | Reagent | Product of Methyl Group |

|---|---|---|

| Benzylic Oxidation | Hot KMnO₄, then H₃O⁺ | Carboxylic acid |

| Benzylic Bromination | NBS, UV light or peroxide | Bromomethyl group |

Investigations into Reaction Mechanisms

Comprehensive mechanistic studies provide fundamental insights into how chemical reactions proceed, detailing the sequence of bond-breaking and bond-forming events, as well as the structures of any transient intermediates and transition states. For a substituted benzyl (B1604629) alcohol like this compound, such studies would be crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. However, specific research dedicated to the mechanistic nuances of this compound is not presently available in the public domain.

Mechanistic Studies of Bromination Reactions

Further bromination of this compound would involve electrophilic attack on the aromatic ring. The existing substituents would direct the position of the incoming bromine atom. The methyl group is an activating group, directing electrophiles to the ortho and para positions relative to it. The bromine atom is a deactivating group but also directs to the ortho and para positions. The hydroxymethyl group is a weak deactivating group.

A mechanistic study would typically involve:

Kinetic analysis: To determine the reaction order with respect to each reactant and to calculate activation parameters.

Isotope labeling studies: To track the movement of atoms throughout the reaction.

Computational modeling: To calculate the energies of potential intermediates and transition states, thereby predicting the most likely reaction pathway.

Without dedicated research, any proposed mechanism for the bromination of this compound would be purely theoretical, based on established principles of electrophilic aromatic substitution.

Role of Intermediates in Chemical Transformations

The chemical transformations of this compound would proceed through various reactive intermediates depending on the reaction type.

Carbocation Intermediates: In reactions involving the hydroxymethyl group, such as substitution or elimination reactions under acidic conditions, the formation of a benzylic carbocation would be a key step. The stability of this carbocation would be influenced by the electronic effects of the ring substituents. The methyl group would help to stabilize a positive charge through inductive effects and hyperconjugation.

Radical Intermediates: Reactions initiated by radical initiators or light could lead to the formation of benzylic radicals. These intermediates would be involved in processes like radical halogenation of the methyl group or oxidation of the alcohol.

Organometallic Intermediates: In cross-coupling reactions, such as Suzuki or Heck couplings, an organometallic intermediate involving the carbon-bromine bond would be formed.

The specific structure and role of these intermediates in the transformations of this compound have not been experimentally determined or computationally modeled in the available literature.

Advanced Applications and Functionalization of 4 Bromo 3 Methylphenyl Methanol Derivatives

Pharmaceutical and Medicinal Chemistry Applications

(4-Bromo-3-methylphenyl)methanol is a foundational molecule for creating a variety of derivatives intended for therapeutic use. Its structure is present in patented chemical entities, indicating its role in the development of new drug candidates. researchgate.net The transformation of its functional groups allows for the assembly of diverse chemical libraries for screening and optimization in drug discovery programs.

The this compound scaffold is a key component in the synthesis of potent antimicrobial agents. mdpi.com Specifically, its derivative, 4-bromo-3-methyl aniline (B41778), is a crucial starting material for producing pyrazine (B50134) carboxamides. mdpi.comresearchgate.net These compounds have shown significant promise in combating drug-resistant bacteria. mdpi.com

While benzyl (B1604629) alcohol and benzylamine (B48309) derivatives are structurally related to certain classes of antidepressant medications, such as monoamine oxidase inhibitors and reuptake inhibitors, the direct application of this compound as a building block for the synthesis of antidepressants is not extensively documented in the surveyed scientific and patent literature. nih.govwikipedia.orggoogle.com

Substituted aromatic molecules are fundamental to the structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. sid.irrsc.org However, based on the available scientific literature, the specific use of this compound as a direct precursor for the synthesis of established or novel anti-inflammatory and analgesic medications has not been described.

A significant application of this compound derivatives is in the creation of novel antibacterial agents to address the urgent threat of antibiotic resistance. mdpi.com Research has focused on synthesizing pyrazine carboxamide derivatives, which have demonstrated notable efficacy against highly resistant bacterial strains. mdpi.com

In one study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, derived from 4-bromo-3-methyl aniline, was further modified using Suzuki cross-coupling reactions to produce a series of arylated analogs. mdpi.com These compounds were then evaluated for their antibacterial potential. mdpi.com

Alkaline phosphatase (ALP) is a metalloenzyme that is crucial for various cellular processes, and its inhibition is a target in specific therapeutic areas. mdpi.com Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been identified as potent inhibitors of human alkaline phosphatase. mdpi.com

In a study evaluating a series of these compounds, several derivatives displayed significant inhibitory activity. The most potent among them, compound 5d , exhibited a half-maximal inhibitory concentration (IC₅₀) that was considerably lower than that of other analogs, indicating strong inhibition of the enzyme. mdpi.com

Table 1: Alkaline Phosphatase Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 5a | 2.503 ± 0.09 |

| 5b | 2.138 ± 0.05 |

| 5c | 1.838 ± 0.04 |

| 5d | 1.469 ± 0.02 |

Data sourced from Khan, A. H., et al. (2024). mdpi.com

The emergence of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) represents a major global health challenge, as it shows resistance to standard antibiotics like fluoroquinolones and third-generation cephalosporins. mdpi.com This has necessitated the development of new therapeutic agents. mdpi.com

Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been tested for their effectiveness against clinically isolated XDR-S. Typhi. mdpi.com The antibacterial activity was assessed using the agar (B569324) well diffusion method to determine the zone of inhibition and the minimum inhibitory concentration (MIC). mdpi.com Among the synthesized compounds, derivative 5d showed the highest antibacterial potency against this drug-resistant strain. mdpi.com

Table 2: Antibacterial Activity of Synthesized Derivatives Against XDR S. Typhi

| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| 5a | 50 | 12 | 25 |

| 5b | 50 | 13 | 12.5 |

| 5c | 50 | 15 | 12.5 |

| 5d | 50 | 17 | 6.25 |

Data sourced from Khan, A. H., et al. (2024). mdpi.com

Potential in Cancer Therapy

Research into structurally related compounds highlights the potential for developing new anticancer agents from bromo-methylphenyl scaffolds. A study involving the synthesis of a related derivative, (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, and its subsequent transition metal complexes (Co(II), Ni(II), Cu(II), and Zn(II)) has shown promising results. chegg.com The cytotoxic activity of these synthesized complexes was evaluated against human breast cancer (MCF-7) and chronic myelogenous leukemia (K-562) cell lines. chegg.com The study found that the metal complexes of the (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol ligand exhibited notable viability inhibition in the range of 52.11% to 66.23% at concentrations between 100-110 µg/mL. chegg.com This indicates that modifying the core structure of brominated phenyl methanols with heterocyclic and metallic moieties could be a viable strategy for creating compounds with significant cytotoxic effects on cancer cells.

Synthesis of Pyrazine Carboxamide Derivatives with Antibacterial Activity

A significant application of this compound's chemical backbone is in the fight against antibiotic-resistant bacteria. Researchers have successfully synthesized a series of novel pyrazine carboxamide derivatives starting from a closely related precursor, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. googleapis.com These derivatives were specifically tested for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a major public health threat. googleapis.com

The synthesis involved a Suzuki cross-coupling reaction to create four different derivatives (5a–5d). googleapis.com Among these, compound 5d demonstrated the most potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 12.5 mg/mL against XDR-S. Typhi. googleapis.com These findings establish this class of compounds as promising candidates for the development of new antibacterial agents to combat highly resistant pathogens. googleapis.com

Antibacterial Activity of Pyrazine Carboxamide Derivatives Against XDR-S. Typhi

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

Data sourced from MDPI. googleapis.com

Agrochemical Development

While the structural motifs present in this compound are common in agrochemical research, specific applications are still emerging.

Precursor for Novel Herbicides

Material Science Applications

The bromine atom in this compound makes it an interesting candidate for applications in material science, particularly for creating polymers with specific properties.

Monomer Precursor for Brominated Polyarylethers

Based on a review of available literature, there is no specific information detailing the use of this compound as a monomer precursor for the synthesis of brominated polyarylethers.

Incorporation into Polymer Formulations for Enhanced Properties

There is no specific information in the reviewed literature describing the incorporation of this compound into polymer formulations to achieve enhanced properties, such as flame retardancy.

Optoelectronic Materials Synthesis via Biaryl Motifs

Biaryl motifs are fundamental structural units in many organic materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials often relies on cross-coupling reactions to form a carbon-carbon bond between two aromatic rings. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org

The bromo-substituent on this compound makes it an excellent candidate for use in Suzuki-Miyaura coupling reactions. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

While direct examples of this compound in the synthesis of optoelectronic materials are not extensively documented in public literature, its potential is evident. The compound can be reacted with various arylboronic acids to create a diverse library of biaryl compounds. The methyl and hydroxymethyl groups can be further modified to fine-tune the electronic properties and solubility of the resulting materials. For instance, the hydroxymethyl group could be used to attach the biaryl unit to a polymer backbone or another functional moiety.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound Derivatives

| Entry | Arylboronic Acid/Ester | Catalyst System | Product | Potential Application |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (3'-Methyl-[1,1'-biphenyl]-4-yl)methanol | Core for liquid crystals |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | (4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)methanol | Hole-transport material intermediate |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | (3-Methyl-4-(thiophen-2-yl)phenyl)methanol | Building block for conductive polymers |

| 4 | 9,9-Dimethyl-9H-fluorene-2-boronic acid | Pd₂(dba)₃, t-Bu₃P, K₃PO₄ | (4-(9,9-Dimethyl-9H-fluoren-2-yl)-3-methylphenyl)methanol | Blue-emitting material intermediate |

Ligand Synthesis for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands, offering a wide range of steric and electronic properties that can be tuned to optimize catalytic activity and selectivity. tcichemicals.comacs.org this compound is a versatile precursor for the synthesis of both phosphine and NHC ligands.

To synthesize phosphine ligands, the aryl bromide can be converted into a phosphine group through various methods. One common approach involves a lithium-halogen exchange followed by reaction with a chlorophosphine. Alternatively, palladium-catalyzed P-C coupling reactions can be employed. rsc.org The benzylic alcohol can be retained as a functional handle for further modification or to influence the ligand's properties through hydrogen bonding.

For the synthesis of NHC ligands, the this compound moiety can be incorporated into the backbone of the heterocyclic ring. For example, the corresponding aniline derivative, obtained by amination of the bromo-compound, can be used to construct benzimidazole-based NHCs. The bromo-substituent itself can be a site for further functionalization after the NHC core has been formed. scripps.edu

Table 2: Potential Ligands Derived from this compound

| Ligand Type | General Structure | Synthetic Precursor from this compound | Potential Catalytic Applications |

| Phosphine | Ar-PR₂ | 4-Bromo-3-methylbenzyl alcohol | Cross-coupling, hydrogenation |

| N-Heterocyclic Carbene | Imidazole-based | 4-Bromo-3-methylaniline | Metathesis, C-H activation |

Chiral Synthesis Applications

Chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often associated with a specific enantiomer. Asymmetric synthesis, the selective production of one enantiomer, is therefore a critical area of research. wikipedia.org

A powerful method for asymmetric synthesis is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The Evans' oxazolidinone auxiliaries are a class of highly effective chiral auxiliaries for asymmetric alkylation reactions. williams.edu

The general strategy involves the acylation of the Evans' auxiliary, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity due to the steric hindrance imposed by the substituent on the oxazolidinone ring. uwindsor.ca Subsequent removal of the auxiliary reveals the chiral product.

This compound can be utilized in this methodology by first converting it to the corresponding electrophile, 4-bromo-3-methylbenzyl bromide. This benzyl bromide can then be used to alkylate the enolate of an N-acylated Evans' oxazolidinone. This reaction would create a new stereocenter with high control over its configuration.

Table 3: Proposed Asymmetric Alkylation using an Evans' Auxiliary and a Derivative of this compound

| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) |

| 1. Acylation | (R)-4-Benzyl-2-oxazolidinone, Acetyl chloride | n-BuLi, THF, -78 °C | (R)-3-Acetyl-4-benzyl-2-oxazolidinone | N/A |

| 2. Alkylation | (R)-3-Acetyl-4-benzyl-2-oxazolidinone, 4-Bromo-3-methylbenzyl bromide | LDA, THF, -78 °C | (R)-4-Benzyl-3-((S)-2-(4-bromo-3-methylphenyl)propanoyl)-2-oxazolidinone | >95:5 |

| 3. Cleavage | Alkylated oxazolidinone | LiOH, H₂O₂, THF/H₂O | (S)-2-(4-Bromo-3-methylphenyl)propanoic acid | >95% ee |

Advanced Dye Chemistry

Dyes are colored compounds that have found widespread use in various industries, including textiles, printing, and food. The color of a dye is determined by its chemical structure, specifically the presence of a chromophore that absorbs light in the visible region of the electromagnetic spectrum. Azo dyes, which contain one or more azo groups (-N=N-), are one of the largest and most important classes of synthetic dyes. nih.gov

Derivatives of this compound can serve as precursors for the synthesis of advanced azo dyes. The synthesis typically involves the diazotization of an aromatic amine to form a diazonium salt, which is then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction. youtube.com

To be used in azo dye synthesis, this compound would first be converted to the corresponding amine, 4-bromo-3-methylaniline. Diazotization of this amine followed by coupling with various aromatic compounds would lead to a range of azo dyes. The bromo and methyl substituents on the phenyl ring would influence the color and properties, such as lightfastness and solubility, of the resulting dyes. Furthermore, the bromo-substituent provides a handle for further functionalization, allowing for the creation of more complex dye structures, including near-infrared absorbing dyes. iiste.org

Table 4: Potential Azo Dyes Derived from this compound

| Diazonium Salt Precursor | Coupling Component | Resulting Dye Structure | Predicted Color |

| 4-Bromo-3-methylaniline | Phenol | 2-((4-Bromo-3-methylphenyl)diazenyl)phenol | Yellow-Orange |

| 4-Bromo-3-methylaniline | N,N-Dimethylaniline | 4-((4-Bromo-3-methylphenyl)diazenyl)-N,N-dimethylaniline | Orange-Red |

| 4-Bromo-3-methylaniline | 2-Naphthol | 1-((4-Bromo-3-methylphenyl)diazenyl)naphthalen-2-ol | Red |

| 4-Bromo-3-methylaniline | Salicylic acid | 2-Hydroxy-5-((4-bromo-3-methylphenyl)diazenyl)benzoic acid | Yellow |

Computational and Spectroscopic Analysis in Research on 4 Bromo 3 Methylphenyl Methanol

Spectroscopic Characterization of (4-Bromo-3-methylphenyl)methanol and its Derivatives

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural analysis of organic molecules. For this compound, NMR and MS provide complementary information, confirming its molecular formula and the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons show characteristic splitting patterns due to spin-spin coupling with neighboring protons. The hydroxyl (-OH) proton's signal can vary in position and may or may not show coupling depending on the solvent and concentration. docbrown.info The benzylic and methyl protons also have characteristic chemical shifts.

| Proton Type | Typical Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Ar-H (Aromatic) | ~7.0-7.5 | Multiplet (m) | 3H |

| -CH₂OH (Benzylic) | ~4.5 | Singlet (s) or Doublet (d) | 2H |

| -CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H |

| -OH (Hydroxyl) | Variable | Singlet (s) or Triplet (t) | 1H |

Note: The exact chemical shifts and splitting patterns can vary based on the solvent used and the specific experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbon atom bonded to the electronegative bromine atom will be shifted to a different field compared to the other aromatic carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Aromatic) | ~120-125 |

| C-CH₃ (Aromatic) | ~135-140 |

| C-CH₂OH (Aromatic) | ~138-142 |

| Aromatic CH | ~125-135 |

| -CH₂OH (Benzylic) | ~60-65 |

| -CH₃ (Methyl) | ~20-25 |

Note: The assignments are predictive and based on typical values for similar structures. Specific literature values may vary.

In complex molecules, overlapping signals or ambiguous assignments in 1D NMR spectra can occur. While specific documented spectral contradictions for this compound are not widely reported in the literature, standard advanced NMR techniques are routinely employed to prevent and resolve such issues. chemspider.com Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to definitively establish proton-proton and proton-carbon connectivities, ensuring an unambiguous assignment of all signals. These methods provide a comprehensive and reliable structural confirmation, leaving little room for spectral misinterpretation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.gov When this compound is analyzed by ESI-MS, it typically forms pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodiated adduct), allowing for the direct determination of its molecular weight. researchgate.net

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum separated by two mass units (the M and M+2 peaks) with a relative intensity ratio of roughly 1:1. researchgate.net This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule, providing strong evidence for the structure of this compound. nih.gov For this compound, with a molecular formula of C₈H₉BrO, the expected molecular weight is approximately 201.06 g/mol . nih.gov

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |

|---|---|---|---|

| [M]⁺ | ~199.98 | ~201.98 | ~1:1 |

| [M+H]⁺ | ~200.99 | ~202.99 | ~1:1 |

| [M+Na]⁺ | ~222.97 | ~224.97 | ~1:1 |

High-Resolution QTOF-MS for Impurity Distinction

High-resolution quadrupole time-of-flight mass spectrometry (QTOF-MS) is a powerful technique for the identification and quantification of impurities in chemical samples. Its high mass accuracy allows for the determination of elemental compositions of parent and fragment ions, which is essential for distinguishing between compounds with very similar nominal masses.

In the context of synthesizing this compound, several impurities could arise from starting materials, by-products, or degradation products. For instance, isomers such as (5-bromo-2-methylphenyl)methanol (B1282095) or (3-bromo-4-methylphenyl)methanol (B151461) would have the exact same molecular weight. While standard mass spectrometry might not differentiate these, high-resolution MS can provide exact mass measurements to confirm the elemental composition, C8H9BrO. nih.gov However, distinguishing between isomers typically requires fragmentation analysis (MS/MS), where the different substitution patterns would lead to a unique set of fragment ions.

A search of scientific literature did not yield specific studies applying QTOF-MS for the impurity analysis of this compound. Such a study would be invaluable for quality control in a manufacturing setting. An illustrative table of potential impurities and their exact masses is provided below.

Table 1: Potential Impurities in this compound and their Theoretical Exact Masses (This table is for illustrative purposes only)

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C8H9BrO | 199.98368 |

| 4-Bromo-3-methylbenzaldehyde (B1279091) | C8H7BrO | 197.96803 |

| 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | 213.96294 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the methyl group and the aromatic ring would appear around 2850-3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ range. The C-Br stretching vibration typically appears at lower wavenumbers, generally between 500 and 600 cm⁻¹. While a spectrum for this compound is noted as available on platforms like ChemicalBook, detailed peer-reviewed spectral analyses are not widely published. chemicalbook.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (This table is illustrative and based on general spectroscopic principles)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic/Alkyl (C-H) | Stretching | 2850 - 3100 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Primary Alcohol (C-O) | Stretching | 1000 - 1050 |

X-ray Diffraction (XRD) for Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For this compound, an XRD analysis would confirm the substitution pattern on the benzene (B151609) ring and provide the exact conformation of the hydroxymethyl group relative to the ring. It would also reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which play a key role in the formation of the crystal lattice.

A search of crystallographic databases reveals no publicly available crystal structure for this compound. Studies on structurally similar molecules, such as 3′-bromo-4-methylchalcone, demonstrate the power of XRD in elucidating detailed structural features, including halogen bonding and π-stacking interactions, which would also be of interest in the study of this compound. iucr.org

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are invaluable for predicting and understanding the properties of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties, including geometry, vibrational frequencies, and electronic structure, with a good balance of accuracy and computational cost. iucr.org

A key application of DFT is the optimization of molecular geometry to find the lowest energy conformation of a molecule. researchgate.net For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. For instance, the orientation of the -CH₂OH group relative to the phenyl ring can be determined. The geometry around the benzylic carbon is expected to be tetrahedral, with bond angles around 109.5°. youtube.com The planarity of the benzene ring and the positions of the bromo and methyl substituents would be precisely defined.

Table 3: Illustrative Predicted Geometrical Parameters for this compound using DFT (This table contains exemplary data based on general chemical principles and is not from a specific published study on this compound)

| Parameter | Description | Illustrative Value |

|---|---|---|

| r(C-Br) | Carbon-Bromine bond length | 1.91 Å |

| r(C-O) | Carbon-Oxygen bond length | 1.43 Å |

| r(O-H) | Oxygen-Hydrogen bond length | 0.96 Å |

| ∠(C-C-O) | Benzene-Carbon-Oxygen bond angle | 112.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). libretexts.org

A DFT calculation for this compound would provide the energies and spatial distributions of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to have significant density on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed over the aromatic ring and the C-Br bond.

Table 4: Illustrative Frontier Molecular Orbital Properties for this compound (This table is for illustrative purposes only and does not represent published calculated data)

| Property | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would be instrumental in identifying the electrophilic and nucleophilic sites on this compound. This analysis provides a visual representation of the charge distribution on the molecule's surface. Generally, in substituted phenols and benzyl (B1604629) alcohols, the oxygen atom of the hydroxyl group and the regions of high electron density on the aromatic ring are expected to be nucleophilic (negative potential), while the hydrogen atom of the hydroxyl group and areas near the bromine atom might exhibit an electrophilic character (positive potential). However, without specific computational studies, the precise values and contours of the MEP for this particular compound are unknown.

Electrophilicity-based Charge Transfer (ECT)

The study of Electrophilicity-based Charge Transfer (ECT) would quantify the ability of this compound to accept electrons. This is a key parameter in predicting its reactivity in various chemical reactions. While related compounds have been studied, specific ECT values for this compound are not documented in the available literature, preventing a detailed discussion of its charge transfer characteristics.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including hyperconjugative interactions and charge delocalization. For this compound, an NBO analysis could elucidate the interactions between the bromine, methyl, and methanol (B129727) substituents with the aromatic ring, offering insights into the compound's stability and reactivity. Research on other brominated aromatic compounds and substituted phenols suggests that such analyses are powerful, but specific NBO data for the title compound is absent from current scientific records.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound in various chemical reactions, such as oxidation or substitution, would rely on the computational data from MEP, ECT, and NBO analyses. For instance, the oxidation of the methanol group to an aldehyde is a known reaction for benzyl alcohols. The electronic effects of the bromo and methyl substituents would influence the rate and selectivity of such a reaction. However, without specific quantum chemical studies, any prediction remains speculative.

In Silico Studies for Ligand-Target Interactions

In silico docking studies are essential for evaluating the potential of a molecule to interact with biological targets, such as proteins or enzymes. Such studies could explore the binding affinity and interaction modes of this compound with various active sites. While docking studies are common for drug discovery and development, there are no published reports of such investigations specifically targeting this compound. Therefore, its potential as a ligand in a biological context has not been computationally explored.

Industrial Scale Up and Process Optimization Research

Efficiency Metrics in Synthetic Routes

The economic viability and sustainability of producing (4-Bromo-3-methylphenyl)methanol on an industrial scale are heavily dependent on the efficiency of the chosen synthetic route. Key metrics are employed to evaluate and compare different manufacturing processes.

Overall Yield, Purity, Scalability, and Cost Analysis

Scalability: A scalable process is one that can be efficiently and safely transferred from the laboratory to a production plant without a significant drop in performance. Factors influencing scalability include reaction kinetics, thermodynamics, and the handling of potentially hazardous materials. For example, highly exothermic reactions, such as Grignard reactions, require careful thermal management on a large scale to prevent runaway reactions researchgate.netresearchgate.net.

Interactive Data Table: Illustrative Comparison of Synthetic Routes for this compound

This table presents a hypothetical comparison of potential industrial routes to this compound based on general principles of chemical process development, as specific industrial data is not publicly available.

| Metric | Route 1: Reduction of 4-bromo-3-methylbenzaldehyde (B1279091) | Route 2: Grignard Reaction |

| Precursors | 4-bromo-3-methylbenzaldehyde, Reducing agent (e.g., NaBH4) | Brominated aromatic, Magnesium, Formaldehyde |

| Typical Overall Yield | 85-95% | 75-85% |

| Purity Profile | High, with potential for borate (B1201080) impurities | Can have magnesium salt and coupling by-products |

| Scalability | Generally good, with heat management considerations | Challenging due to exothermic nature and moisture sensitivity |

| Estimated Cost | Moderate, dependent on precursor cost | Potentially lower raw material cost, but higher processing cost |

Challenges and Solutions in Industrial Production

The industrial synthesis of this compound is not without its hurdles. Key challenges include the efficient recovery of catalysts and ensuring a stable supply of precursors.

Catalyst Recovery in Homogeneous Systems

Homogeneous catalysts are often used in organic synthesis due to their high activity and selectivity. However, their separation from the reaction mixture at the end of the process is a significant challenge, especially in the pharmaceutical industry where product purity is critical. nih.gov The recovery of these often expensive and potentially toxic catalysts is crucial for both economic and environmental reasons. numberanalytics.comm2p2.fr

Several strategies are being explored and implemented to address this issue:

Membrane Separation: Techniques like nanofiltration can be employed to separate the catalyst from the product based on molecular size. mdpi.com This method shows promise for the recovery of homogeneous catalysts from pharmaceutical media. nih.govmdpi.com